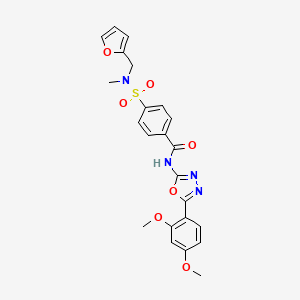
N-(5-(2,4-二甲氧基苯基)-1,3,4-恶二唑-2-基)-4-(N-(呋喃-2-基甲基)-N-甲基磺酰胺基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H22N4O7S and its molecular weight is 498.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
催化去硼反应:
包括该化合物在内的 pinacol 硼酸酯在有机合成中用作宝贵的结构单元 . 尽管烷基硼酸酯的官能化去硼反应已经很成熟,但原位去硼反应却受到的关注较少。然而,最近的研究报道了使用自由基方法催化 1°、2° 和 3° 烷基硼酸酯的原位去硼反应。这种方法能够将硼酸酯转化为其他官能团,扩展了它们的合成效用。值得注意的是,当与 Matteson–CH₂–同系化结合时,该方案允许进行形式上的反马氏烯烃加氢甲基化——一种以前未知的转化。研究人员已将这种加氢甲基化序列应用于甲氧基保护的 (−)-Δ8-THC 和胆固醇。 此外,原位去硼反应已用于δ-®-柯尼因和吲哚利啶 209B 的正式全合成 .
生物活性
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a compound that belongs to the class of oxadiazole derivatives. This class has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H20N4O5S
- Molecular Weight : 396.44 g/mol
- IUPAC Name : N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
Structural Features
The oxadiazole ring is known for its ability to interact with various biological targets. The presence of the dimethoxyphenyl group and the furan moiety may enhance the compound's lipophilicity and bioavailability.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of oxadiazole derivatives. For instance, compounds similar to N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl) have shown significant cytotoxicity against various cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
Antimicrobial Activity
Oxadiazole derivatives have also been recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular functions.
Research Findings
Research has indicated that compounds with a similar oxadiazole framework have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial protein synthesis or disruption of cell wall integrity .
Anti-inflammatory Properties
Oxadiazole derivatives are also being explored for their anti-inflammatory effects. The presence of certain functional groups can modulate inflammatory pathways.
In Vivo Studies
In animal models, oxadiazole compounds have been observed to reduce inflammation markers significantly. This suggests a potential role in treating inflammatory diseases such as arthritis or colitis .
Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is influenced by its chemical structure:
- Absorption : Likely facilitated by lipophilic characteristics due to the dimethoxyphenyl group.
- Distribution : Expected to be wide due to its ability to cross lipid membranes.
- Metabolism : Potentially metabolized by cytochrome P450 enzymes.
- Excretion : Primarily through renal pathways after conjugation .
Table: Summary of ADME Properties
| Property | Description |
|---|---|
| Absorption | High (lipophilic nature) |
| Distribution | Wide (crosses biological membranes easily) |
| Metabolism | Hepatic (via cytochrome P450 enzymes) |
| Excretion | Renal (conjugated metabolites) |
属性
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O7S/c1-27(14-17-5-4-12-33-17)35(29,30)18-9-6-15(7-10-18)21(28)24-23-26-25-22(34-23)19-11-8-16(31-2)13-20(19)32-3/h4-13H,14H2,1-3H3,(H,24,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTWQAVJMMNYQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














